N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide
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Overview
Description
N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide is an organic compound with the molecular formula C13H14ClN3O2 and a molecular weight of 279.72 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide typically involves the reaction of 5-chloro-2-(morpholin-4-yl)aniline with cyanoacetic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMF, DMSO, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide can be compared with similar compounds such as:
5-chloro-2-morpholin-4-yl-phenylamine: This compound shares a similar structure but lacks the cyanoacetamide group.
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-yl)phenyl]amino}pyrimidin-4-yl}amino)-N-methylbenzamide: This compound has a similar phenylmorpholine structure but with additional functional groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
568553-34-4 |
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Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-1-2-12(17-5-7-19-8-6-17)11(9-10)16-13(18)3-4-15/h1-2,9H,3,5-8H2,(H,16,18) |
InChI Key |
SBRGXSACOZASHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)CC#N |
Origin of Product |
United States |
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